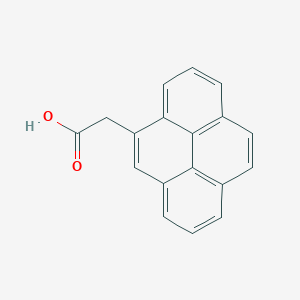

4-Pyreneacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyren-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c19-16(20)10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)18(12)17(11)13/h1-9H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLRAJOEGIZXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944902 | |

| Record name | (Pyren-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-55-2 | |

| Record name | 4-Pyreneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyren-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Pyreneacetic Acid

Established Synthetic Pathways for 4-Pyreneacetic Acid

Traditional Organic Synthesis Strategies

The synthesis of this compound has been accomplished through various traditional organic chemistry routes. One established method involves the transformation of 1-acetylpyrene (B1266438) into 1-pyreneacetothiomorpholide. This intermediate is then hydrolyzed to yield this compound. mdpi.comsemanticscholar.org The process begins with the reaction of 1-acetylpyrene with sulfur and morpholine (B109124) in the presence of p-toluene sulfonic acid under reflux conditions. mdpi.comsemanticscholar.org The resulting 1-pyreneacetothiomorpholide is subsequently hydrolyzed using a strong base, followed by acidification to precipitate the final product, this compound. semanticscholar.org

Another approach utilizes the chemical properties of the pyrene (B120774) dianion. researchgate.net This method allows for the synthesis of 4,5-dihydro-4-pyreneacetic acid, which serves as a key intermediate. researchgate.net The pyrene dianion, generated by reducing pyrene, can be reacted with appropriate reagents to introduce the acetic acid moiety. researchgate.net Subsequent aromatization leads to the formation of this compound. researchgate.net This pathway is noted for its efficiency, achieving a high yield in a limited number of steps. researchgate.net

Applications of Green Chemistry in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. While specific green chemistry approaches for the synthesis of this compound are not extensively detailed in the provided search results, general principles of green chemistry are being applied to the synthesis of related compounds and can be extrapolated. For instance, the use of safer solvents, minimizing hazardous reagents, and improving atom economy are key tenets. One study highlights a DMSO-based methodology for the functionalization of pyrene, which serves as a source for introducing various functional groups, including carboxylic acids, potentially offering a greener alternative to traditional methods. ncat.edu This approach aims to provide greater regiochemical control and reduce the complexity of indirect synthesis methods. ncat.edu The synthesis of acetic acid itself via methanol (B129727) hydrocarboxylation with CO2 and H2 represents a greener route compared to traditional industrial processes. rsc.org

Synthesis of Chemically Modified this compound Derivatives

The carboxylic acid group of this compound provides a versatile handle for a wide range of chemical modifications, enabling its incorporation into more complex molecular architectures.

Amide and Ester Coupling Reactions

Amide and ester bonds are fundamental linkages in organic chemistry and have been extensively used to derivatize this compound. libretexts.org These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine or an alcohol.

Amide Coupling: this compound can be coupled with various amines to form amides. acs.org Common coupling reagents include chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TCFH) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of a base like 4-dimethylamino pyridine (B92270) (DMAP). acs.orgcore.ac.uk These reactions are generally efficient and yield the desired pyrene-amide conjugates in good yields after purification. acs.org For example, N-(heptan-4-yl)-2-(pyren-1-yl)acetamide has been synthesized by reacting 1-pyreneacetic acid with 4-heptylamine using TCFH and DMAP. acs.org This methodology has also been applied to attach this compound to the surface of carbon nanotubes modified with ethylenediamine, forming stable amide linkages. nih.gov

Esterification: The formation of esters from this compound is another common derivatization strategy. libretexts.org Similar to amide coupling, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a coupling agent and a catalyst. For instance, pyrene-labeled dendronized porphyrins have been synthesized by linking pyrene-containing dendrons to a porphyrin with a butyric acid spacer via an esterification reaction. science.gov Direct esterification between polyethylene (B3416737) glycol (PEG) and 1-pyrenebutyric acid has also been reported, highlighting the utility of this reaction in creating pyrene-labeled polymers. mdpi.com

Table 1: Examples of Amide and Ester Coupling Reactions with this compound Derivatives

| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1-Pyreneacetic acid | 4-Heptylamine | TCFH, DMAP | Amide | acs.org |

| 1-Pyreneacetic acid | Ethylenediamine-modified carbon nanotubes | Not specified | Amide | nih.gov |

| Pyrene-dendron with alcohol | Porphyrin with carboxylic acid | Not specified | Ester | science.gov |

| 1-Pyrenebutyric acid | Poly(ethylene glycol) | Not specified | Ester | mdpi.com |

| 1-Pyreneacetic acid | n-Butylamine | DCC, DMAP | Amide | mdpi.com |

TCFH: Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate; DMAP: 4-Dimethylamino pyridine; DCC: N,N'-Dicyclohexylcarbodiimide

Functionalization via Linker Attachment

Linkers are frequently employed to connect this compound to other molecules or surfaces, providing spatial separation and often influencing the properties of the final conjugate. The choice of linker can be crucial for the intended application. For instance, methylene (B1212753) linkers are known to effectively reduce the electronic interaction between the pyrene moiety and an attached amide group. acs.org

Pyrene-containing compounds with linkers have been used to functionalize carbon nanotube field-effect transistors (CNT FETs). arxiv.org These linkers, attached to the pyrene core, can possess acidic or basic groups, allowing for controlled modification of the electronic properties of the CNTs. arxiv.org In another example, a hydrophilic spacer was synthesized from tetraethylene glycol and subsequently used to link this compound to lactose (B1674315) and mannose, creating neoglycoconjugates for the non-covalent functionalization of carbon nanotubes. rsc.org The synthesis involved activating the this compound with O-Benzotriazol-1-yl-N,N,N´,N´-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and N,N-diisopropylethylamine (DIPEA) before reacting with a propargylamine-functionalized linker. rsc.org

Preparation of Pyrene-Labeled Dendrons and Polymeric Systems

The fluorescent properties of the pyrene moiety make it a valuable tag for studying the structure and dynamics of complex macromolecules like dendrimers and polymers.

Pyrene-Labeled Dendrons: Fréchet-type dendrons have been synthesized with pyrene units at their periphery and a carboxylic acid group at the focal point, which can be derived from a molecule like this compound. rsc.orgresearchgate.netsciprofiles.com The synthesis of these dendrons often follows a convergent approach. For example, first and second-generation dendrons with two and four pyrene units, respectively, have been prepared. rsc.orgresearchgate.net The final step in the synthesis of the carboxylic acid-terminated dendrons involves the hydrolysis of a methyl ester precursor using a base like potassium hydroxide. rsc.orgresearchgate.net These pyrene-labeled dendrons have been used to functionalize ruthenium nanoparticles. rsc.orgsciprofiles.com

Pyrene-Labeled Polymeric Systems: this compound and its derivatives are widely used to label polymers. The pyrene label can be introduced as an end-group or randomly along the polymer chain. For example, pyrene end-labeled poly(ethylene glycol) has been synthesized through direct esterification. mdpi.com In another study, a water-soluble fluorescent polymer was prepared by first synthesizing a poly(acrylic acid) derivative and then attaching a pyrene-containing molecule. mdpi.com Copolymers of poly(dimethylsiloxane-co-(3-aminopropyl)methylsiloxane) have been labeled with 1-pyreneacetic acid via amide bond formation. mdpi.com The degree of labeling can be controlled by the stoichiometry of the reactants. mdpi.com These pyrene-labeled polymers are instrumental in studying polymer chain dynamics through fluorescence spectroscopy, particularly by analyzing pyrene excimer formation. mdpi.com

Strategies for Chiral this compound Derivative Synthesis

The synthesis of chiral derivatives of this compound is a significant area of research, driven by the demand for enantiomerically pure compounds for applications in chiral recognition, asymmetric synthesis, and materials science. The primary strategies to obtain these chiral molecules involve the creation of a new stereocenter on the pyreneacetic acid framework or the resolution of a pre-formed racemic mixture.

Asymmetric Derivatization at the α-Position

One direct method to create a chiral derivative is by introducing a substituent at the α-carbon (the carbon adjacent to the carboxyl group) of this compound. This generates a new stereocenter.

A common approach involves the formation of an enolate from this compound, followed by alkylation. arkat-usa.orgmasterorganicchemistry.com For instance, the synthesis of (±)-2-(1-pyrenyl)propionic acid, a chiral carboxylic acid, begins with 1-pyreneacetic acid (a positional isomer of this compound, but illustrating the principle). chemicalbook.com The process typically involves deprotonation of the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. masterorganicchemistry.comharvard.edu This enolate then acts as a nucleophile, attacking an alkyl halide (e.g., iodomethane) to form the new carbon-carbon bond, resulting in a racemic mixture of the α-substituted product. arkat-usa.org

To achieve stereoselectivity, this reaction can be modified by using a chiral auxiliary. wikipedia.orgnumberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material. wikipedia.orgwordpress.com It guides the incoming alkyl group to one face of the enolate over the other, leading to a diastereomeric mixture with one diastereomer in excess. harvard.eduuwindsor.ca After the alkylation step, the auxiliary is cleaved, yielding the enantiomerically enriched product. wordpress.com For example, pseudoephedrine is a well-known chiral auxiliary that can be converted into an amide with the carboxylic acid. harvard.edu The subsequent enolate alkylation proceeds with high diastereoselectivity, and the auxiliary can be removed under acidic or basic conditions. harvard.edu

Table 1: Asymmetric Alkylation of this compound (Illustrative) This table illustrates a general, hypothetical strategy for asymmetric alkylation based on established methods.

| Step | Reagent/Reactant 1 | Reagent/Reactant 2 | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Amide Formation | This compound | (S,S)-Pseudoephedrine | Chiral amide of this compound | Attachment of chiral auxiliary. harvard.edu |

| 2. Enolate Formation | Chiral amide | Lithium diisopropylamide (LDA) | Diastereomerically-biased enolate | Creation of a planar, nucleophilic center. harvard.edu |

| 3. Alkylation | Enolate intermediate | Alkyl halide (e.g., CH₃I) | Diastereomerically enriched product | Creation of the new stereocenter. arkat-usa.org |

| 4. Auxiliary Removal | Diastereomerically enriched product | Acid or base hydrolysis | Enantiomerically enriched 2-(4-pyrenyl)propionic acid | Release of the final chiral product. harvard.edu |

Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture (a 50:50 mixture of two enantiomers), it must be separated into its constituent pure enantiomers through a process known as chiral resolution. innovareacademics.inwikipedia.org

A classical and widely used method is the formation of diastereomeric salts. wikipedia.orgtcichemicals.com This technique is particularly applicable to carboxylic acids like the derivatives of this compound. The racemic acid is treated with an enantiomerically pure chiral base, such as (R)-α-methylbenzylamine. arkat-usa.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wordpress.comwikipedia.org Once a pure diastereomeric salt is isolated, the chiral base is removed by treatment with a strong acid, yielding the enantiomerically pure carboxylic acid. innovareacademics.in

Table 2: Chiral Resolution via Diastereomeric Salt Formation This table outlines the general steps for resolving a racemic mixture of a chiral this compound derivative.

| Step | Procedure | Reagents | Principle |

|---|---|---|---|

| 1. Salt Formation | The racemic mixture of a chiral derivative (e.g., 2-(4-pyrenyl)propionic acid) is dissolved in a suitable solvent and treated with a single enantiomer of a chiral base. | Racemic acid, enantiopure base (e.g., (S)-(-)-1-phenylethylamine). innovareacademics.in | Forms a mixture of two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base). |

| 2. Separation | The solution is manipulated (e.g., cooled, concentrated) to induce crystallization of the less soluble diastereomeric salt. The solid is isolated by filtration. | N/A | Diastereomers have different solubilities, allowing for separation by fractional crystallization. wikipedia.org |

| 3. Liberation | The isolated pure diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and the chiral amine. | Pure diastereomeric salt, strong acid (e.g., HCl). | The ionic bond is broken, regenerating the enantiomerically pure carboxylic acid, which can be separated from the salt of the chiral resolving agent. innovareacademics.inwikipedia.org |

Another powerful technique for chiral resolution is chiral column chromatography. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. tcichemicals.com

Coupling to Chiral Derivatizing Agents

In some contexts, particularly for analytical purposes like determining absolute configuration, this compound can be covalently bonded to a chiral derivatizing agent (CDA). arkat-usa.org For example, research has shown the coupling of 1-pyreneacetic acid to a chiral dihydropyrimidinone. arkat-usa.org The resulting diastereomers can be separated and analyzed, often by proton NMR, where the pyrene moiety can cause significant, distinguishable chemical shifts in the protons of the chiral agent, aiding in the assignment of the absolute configuration. arkat-usa.org

Advanced Spectroscopic and Photophysical Investigations of 4 Pyreneacetic Acid and Its Conjugates

High-Resolution Electronic Absorption and Emission Spectroscopy

The electronic spectra of pyrene (B120774) derivatives are characterized by distinct absorption and emission bands that provide insight into their molecular structure and electronic transitions.

The absorption and emission spectra of 4-Pyreneacetic acid are largely dictated by the pyrene chromophore. A key structural feature of this compound is the methylene (B1212753) (-CH2-) group that connects the pyrene ring to the carboxylic acid group. This methylene bridge acts as an insulating linker, preventing direct π-conjugation between the carbonyl of the acid and the aromatic system of the pyrene.

As a result, the absorption spectra of derivatives of 1-pyreneacetic acid and 4-(1-pyrene)butyric acid are nearly identical to those of alkyl-substituted pyrenes, exhibiting well-resolved vibrational fine structure. researchgate.net This is in stark contrast to derivatives where a carbonyl group is directly attached to the pyrene ring, which results in broader absorption bands with poor vibrational resolution. researchgate.net Theoretical calculations on pyrene itself have successfully simulated the vibrationally resolved absorption spectrum, providing a foundational understanding of the vibronic transitions that are preserved in derivatives like this compound. rsc.org

The fluorescence emission spectra of these probes are similarly characteristic of the parent alkyl pyrene. researchgate.net The emission spectrum typically shows five resolved vibrational bands. The preservation of this fine structure is crucial for applications where subtle changes in the local environment are monitored through changes in the relative intensities of these vibrational bands.

The effect of a substituent on the spectral properties of pyrene is highly dependent on its electronic nature and its mode of attachment to the pyrene core. When a substituent is attached via an insulating methylene linker, as in this compound, it does not engage in significant π-conjugation with the pyrene moiety. nih.gov This lack of strong electronic coupling results in only minor shifts in the UV-visible absorption and fluorescence spectra compared to unsubstituted pyrene. nih.gov

Conversely, substituents that are directly attached and can participate in π-conjugation, such as nitro, nitroso, or alkanoyl groups, can cause substantial shifts in the spectra. nih.gov Electron-donating groups tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-accepting groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Both types of substituents can effectively reduce the HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption spectra, particularly for substitutions at the 1- and 4-positions. researchgate.netbeilstein-journals.org For instance, attaching an amide group directly to the pyrene can narrow the HOMO-LUMO gap, whereas inserting a methylene linker breaks this conjugation. nih.gov The position of substitution on the pyrene ring also plays a critical role, with different isomers exhibiting distinct spectral shifts. researchgate.net

Analysis of Vibrational Resolution and Spectral Band Characteristics

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for probing the excited-state dynamics of molecules, providing information on fluorescence lifetimes and various dynamic processes such as excimer formation and fluorescence quenching.

Pyrene and its derivatives are renowned for their exceptionally long fluorescence lifetimes. nih.gov For derivatives of 1-pyreneacetic acid, where the pyrene chromophore is insulated by a methylene group, lifetimes are reported to be in the range of over 100 nanoseconds (ns). researchgate.net This long lifetime is advantageous as it allows for time-gated detection techniques that can eliminate background fluorescence from other shorter-lived species. nih.govnih.govoup.com

The fluorescence lifetime can be influenced by conjugation and the molecular environment. In conjugates of 1-pyreneacetic acid with other molecules, such as in binary probes for mRNA detection, the lifetime can vary. For example, the monomer emission of a pyrene binary probe (Py-BP-R2), synthesized using 1-pyreneacetic acid, exhibits a biexponential decay, while the excimer has a long lifetime of over 39 ns. oup.comoup.com

| Condition | Emission Wavelength | Lifetime 1 (τ₁) [ns] (% Contribution) | Lifetime 2 (τ₂) [ns] (% Contribution) |

|---|---|---|---|

| - Target | 398 nm (Monomer) | 1.8 (75%) | 65.4 (25%) |

| + Target | 398 nm (Monomer) | 8.6 (22%) | 72.0 (78%) |

| + Target | 480 nm (Excimer) | 7.8 (43%) | 39.2 (57%) |

One of the most distinctive features of pyrene is its ability to form an excimer, which is an excited-state dimer formed between an excited-state monomer and a ground-state monomer. mdpi.commdpi.com This process is highly dependent on the concentration and the proximity of the pyrene molecules. The formation of an excimer is characterized by the appearance of a broad, structureless, and significantly red-shifted emission band, typically centered around 480-485 nm, in addition to the structured monomer emission (approx. 370-410 nm). nih.govnih.govchemrxiv.org

The mechanism of excimer formation is generally considered a diffusion-controlled bimolecular reaction. chemrxiv.org Upon photoexcitation, the excited pyrene molecule must encounter a ground-state pyrene molecule within its fluorescence lifetime to form the excimer. mdpi.comchemrxiv.org Theoretical studies reveal that this process involves rapid structural reorganization towards a stable stacked-twisted conformer, which is primarily responsible for the characteristic excimer fluorescence. chemrxiv.org

When two pyrene moieties are covalently linked within the same molecule, they can form an intramolecular excimer if the linker allows them to adopt a co-facial arrangement. rsc.org If the excited pyrene forms a complex with a different type of molecule, it is termed an exciplex, which also results in a red-shifted emission. rsc.org For example, pyrene-calixarene derivatives have been shown to form intramolecular exciplexes between the pyrene and calixarene (B151959) aromatic units. rsc.org

In conjugates of this compound, the pyrene fluorescence can be "quenched" or diminished by an attached molecular entity through an intramolecular process. This quenching occurs when the excited-state energy of the pyrene is transferred to the attached group, or when electron transfer occurs between them.

For example, when 1-pyreneacetic acid is conjugated to peptide nucleic acid (PNA) oligomers, the fluorescence quantum yield is significantly reduced compared to the precursor acid, likely due to a quenching effect from the nucleobase units. beilstein-journals.org Another study demonstrated efficient intramolecular fluorescence quenching in bifunctional probes where pyreneacetic acid was linked to a sterically hindered amine (HAS). researchgate.net While the amine form of the probe was highly fluorescent, its oxidized nitroxyl (B88944) radical form showed a dramatic decrease in fluorescence intensity. The efficiency of this quenching for the derivative of 1-pyreneacetic acid was high, with a quenching factor of about 10. researchgate.net This process is influenced by the type of linkage between the chromophore and the quencher, as well as the surrounding medium. researchgate.net The fluorescence decay of these quenched probes is often best described by a biexponential function, indicating complex excited-state dynamics. researchgate.net

Mechanisms of Excimer and Exciplex Formation

Environmental Sensitivity of Photophysical Behavior

The photophysical properties of the pyrene moiety are exceptionally sensitive to its local microenvironment. rsc.org This characteristic is particularly valuable in pyrene derivatives like this compound, which are employed as fluorescent probes to investigate the polarity and composition of various systems, from simple solutions to complex biological and polymeric structures. rsc.orgnih.gov The fluorescence emission spectrum of pyrene and its derivatives that are not heavily substituted on the aromatic ring, such as this compound, displays a distinct vibrational fine structure, often referred to as the "Ham effect". The relative intensities of these vibronic bands are notably dependent on the polarity of the surrounding medium, making them a reliable indicator of local environmental conditions.

The fluorescence of this compound and its simple derivatives is significantly influenced by the polarity of the solvent. A key indicator of this environmental sensitivity is the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the emission spectrum. This I₁/I₃ ratio serves as a quantitative measure of the solvent's polarity as experienced by the pyrene probe. In non-polar solvents, the I₁ peak is less intense, resulting in a lower I₁/I₃ ratio, while in polar solvents, its intensity increases significantly relative to the I₃ peak.

Research on various pyrene derivatives provides insight into this behavior. For instance, studies on pyrene-labelled compounds show a distinct variation in the I/III emission intensity ratio in solvents of differing polarity. In dichloromethane, pyrene itself exhibits an I/III ratio of 0.68. Derivatives of 1-pyreneacetic acid show emission spectra similar to the parent alkyl pyrene. researchgate.net In a study using dry tetrahydrofuran (B95107) (THF), pyrene acetic acid exhibited only a monomer emission band at 378 nm. rsc.org The spectral characteristics of bifunctional probes based on pyrene, including derivatives of 1-pyreneacetic acid, have been compared in cyclohexane (B81311) (a non-polar solvent) and methanol (B129727) (a polar solvent), confirming the influence of solvent polarity on the emission spectra. researchgate.netepa.gov

Table 1: Solvent Effects on the Fluorescence Properties of Pyrene and its Derivatives

| Compound/Derivative | Solvent | Emission Maximum (λem) | I₁/I₃ Ratio | Reference |

| Pyrene | Dichloromethane | Not Specified | 0.68 | |

| Pyrene Acetic Acid | Tetrahydrofuran (THF) | 378 nm (Monomer) | Not Specified | rsc.org |

| 1-Pyreneacetic Acid Derivative | Cyclohexane | Similar to alkyl pyrene | Not Specified | researchgate.netepa.gov |

| 1-Pyreneacetic Acid Derivative | Methanol | Similar to alkyl pyrene | Not Specified | researchgate.netepa.gov |

| 1-Pyreneacetic Acid (PAA) | Chloroform | Monomer & Excimer Peaks | Not Specified |

When incorporated into polymer systems, the photophysical behavior of this compound is governed by the properties of the host matrix, such as its polarity, viscosity, and oxygen permeability. researchgate.net The rigid environment of a polymer can restrict molecular motion and influence the formation of excimers—excited-state dimers that emit light at longer wavelengths than the monomer. rsc.org

A comparative study investigated the photophysical characteristics of 1-pyreneacetic acid (PAA) within a silicone polymer matrix. The fluorescence spectrum of the PAA-silicone coating showed both monomer and excimer peaks. However, it exhibited poor oxygen quenching sensitivity compared to other derivatives like 1-pyrenyl butanol (PBO). The oxygen quenching sensitivity, a crucial parameter for optical sensors, is calculated by the change in fluorescence intensity between an oxygen-free (nitrogen) and an oxygenated (air) environment.

The influence of the polymer matrix is not limited to silicones. Derivatives of 1-pyreneacetic acid have been studied in various polymer matrices, including isotactic polypropylene (B1209903) (iPP), polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(vinyl chloride) (PVC). researchgate.netepa.gov In these systems, the emission spectra of 1-pyreneacetic acid derivatives were found to be similar to that of the parent alkyl pyrene, with long fluorescence lifetimes in the range above 100 nanoseconds. researchgate.net The influence of the specific polymer matrix on the spectra was not highly pronounced for the parent amine type of these derivatives. researchgate.netepa.gov The potential for aggregation within a polymer matrix is a known issue, which can be mitigated by covalently linking the pyrene compound to the polymer backbone. googleapis.com

Table 2: Photophysical Properties of 1-Pyreneacetic Acid (PAA) in Polymer Matrices

| Polymer Matrix | Emission Characteristics | Oxygen Quenching Sensitivity (OQS) | Fluorescence Lifetime | Reference |

| Silicone (RTV 11) | Monomer and Excimer Peaks | Poor | Not Specified | |

| Isotactic Polypropylene (iPP) | Similar to alkyl pyrene | Not Specified | > 100 ns | researchgate.netepa.gov |

| Polystyrene (PS) | Similar to alkyl pyrene | Not Specified | > 100 ns | researchgate.netepa.gov |

| Poly(methyl methacrylate) (PMMA) | Similar to alkyl pyrene | Not Specified | > 100 ns | researchgate.netepa.gov |

| Poly(vinyl chloride) (PVC) | Similar to alkyl pyrene | Not Specified | > 100 ns | researchgate.netepa.gov |

Solvent Polarity Effects on Fluorescence

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the structural elucidation and characterization of organic compounds like this compound. ontosight.ai These methods provide definitive information about the molecular structure, connectivity, and mass, confirming the identity and purity of a synthesized compound. ontosight.aibeilstein-journals.org

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy identifies the different types of protons and their neighboring environments, while ¹³C NMR spectroscopy provides a count of non-equivalent carbon atoms. Public databases and spectral libraries contain reference NMR data for this compound and its isomers. nih.govnih.gov For example, ¹³C NMR spectral data for this compound is available through SpectraBase. nih.gov Similarly, detailed ¹H and ¹³C NMR spectra have been reported for various synthesized precursors and conjugates of 1-pyreneacetic acid, which are crucial for confirming their structures during multi-step syntheses. beilstein-journals.orgrsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum offers further clues about the molecule's structure. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available through the NIST Mass Spectrometry Data Center. nih.gov The data shows characteristic peaks that confirm the molecular structure. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact molecular formula, as has been demonstrated for various derivatives synthesized from 1-pyreneacetic acid. beilstein-journals.org

Table 3: Spectroscopic Data for Structural Elucidation of Pyreneacetic Acid Isomers

| Technique | Compound | Key Data / Peaks | Source / Reference |

| ¹³C NMR | This compound | Spectrum available | SpectraBase nih.gov |

| ¹H NMR | 1-Pyreneacetic acid | Spectrum available | Sigma-Aldrich nih.gov |

| ¹³C NMR | 1-Pyreneacetic acid | Spectrum available | Sigma-Aldrich nih.gov |

| ¹H & ¹³C NMR | Conjugate of 1-Pyreneacetic acid | Detailed shifts reported | rsc.org |

| HRMS | Derivative of 1-Pyreneacetic acid | Data reported for confirmation | beilstein-journals.org |

Table 4: Mass Spectrometry Data for Pyreneacetic Acid Isomers

| Technique | Compound | Library / Database | Key m/z Peaks | Reference |

| GC-MS | This compound | NIST Main Library | 260, 215, 216 | nih.gov |

| GC-MS | 1-Pyreneacetic acid | NIST Main Library | 215, 260, 216 | nih.gov |

Computational Chemistry and Theoretical Modeling of 4 Pyreneacetic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the fundamental electronic properties of 4-Pyreneacetic acid.

Density Functional Theory (DFT) has become a principal method for the computational study of medium to large-sized molecular systems due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations are employed to determine its optimized geometry, electronic structure, and various molecular properties. A commonly used functional for such organic molecules is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with a split-valence basis set such as 6-31++G(d,p). researchgate.net This level of theory has been shown to provide reliable results for the electronic and charge transport properties of pyrene (B120774) derivatives. researchgate.netresearchgate.net

The optimized molecular structure of this compound, as determined by DFT, reveals the planar pyrene core attached to the flexible acetic acid group. This structural information is the foundation for all further computational analysis, including the calculation of molecular orbitals and charge distribution.

| Parameter | Specification |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | 6-31++G(d,p) |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in charge transfer.

For this compound, the HOMO is primarily localized on the electron-rich pyrene ring, which acts as the electron donor. The LUMO, conversely, is distributed over the pyrene core and extends towards the electron-withdrawing carboxylic acid group. This distribution is characteristic of π-conjugated systems with donor-acceptor character. The precise energy values of these orbitals are critical for predicting the efficiency of charge injection and transport in electronic devices.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.78 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 3.63 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions denote positive potential, indicating electron deficiency and favorability for nucleophilic attack.

In this compound, the MEP map shows a region of high electron density (red) around the carbonyl oxygen of the acetic acid group, making it a likely site for protonation or interaction with electrophiles. researchgate.net The pyrene ring generally exhibits a gradient of potential, while the acidic proton of the carboxyl group shows a region of positive potential (blue), indicating its propensity to be donated. This detailed charge mapping is essential for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO)

Theoretical Evaluation of Charge Transport Characteristics

The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the constituent materials. Theoretical calculations can predict the mobility of charge carriers (electrons and holes) within a material.

The reorganization energy (λ) is a critical parameter in Marcus theory that describes the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. It is composed of two components: the internal reorganization energy (λint), which arises from changes in bond lengths and angles within the molecule, and the external reorganization energy (λext), which is due to the polarization of the surrounding medium. In theoretical calculations for a single molecule, it is the internal reorganization energy that is typically computed.

A lower reorganization energy corresponds to a higher charge transfer rate and, consequently, better charge mobility. The reorganization energies for both hole transport (λh) and electron transport (λe) can be calculated using DFT. For this compound, the calculated reorganization energies indicate its potential utility in electronic applications. Specifically, a lower electron reorganization energy suggests that it may be more suitable for use as an electron-transporting material. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| Hole Reorganization Energy (λh) | 0.469 researchgate.net |

| Electron Reorganization Energy (λe) | 0.249 researchgate.net |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a larger system of molecules over time. MD simulations can be used to investigate the conformational flexibility of this compound, its aggregation behavior, and its interactions with other molecules or surfaces.

For instance, MD simulations can be used to explore the various conformations of the acetic acid side chain relative to the pyrene core and to identify the most stable conformers. acs.org In a condensed phase, these simulations can reveal how molecules of this compound pack together, which is crucial for understanding charge transport in a solid-state device. The simulations can also model the interaction of this compound with solvent molecules or its adsorption onto a substrate, providing a more complete picture of its behavior in a realistic environment. acs.org

Investigation of Interfacial Adsorption Phenomena

Computational chemistry provides powerful tools for understanding the behavior of molecules at interfaces, a phenomenon critical in fields ranging from materials science to environmental chemistry. Theoretical modeling, particularly through molecular dynamics (MD) simulations and Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms governing the adsorption of this compound onto various surfaces. These studies offer molecular-level insights into the driving forces, orientation, and energetics of adsorption processes that are often difficult to probe experimentally.

One area of significant research has been the adsorption of this compound on gas hydrate (B1144303) surfaces, which is relevant to preventing agglomeration in oil and gas pipelines. acs.org MD simulations have been used to compare the adsorption behavior of different aromatic carboxylic acids, including this compound, on methane (B114726) hydrate surfaces. acs.org These simulations reveal that the surrounding liquid phase—be it a hydrophobic hydrocarbon or a hydrophilic aqueous phase—profoundly influences the adsorption process. acs.org In a hydrocarbon environment, this compound acts as a surfactant, strongly adsorbing to the hydrate/hydrocarbon interface primarily through its carboxylic group interacting with a thin water film on the hydrate surface. acs.org This adsorption is spontaneous, as indicated by negative binding free energies. rsc.org The large pyrene moiety, with its inherent hydrophobicity, is a key factor in this strong attraction. rsc.org

Conversely, in an aqueous phase, the adsorption is weaker. acs.org Here, the pyrene ring may insert into semi-cages on the hydrate surface, a process that depends on the size match between the ring and the surface cavity. acs.org The tendency of this compound to form aggregates in water via π–π stacking can also adversely affect its adsorption onto the hydrate surface. acs.org Quantitative calculations of binding free energy using potential of mean force (PMF) profiles demonstrate the superior adsorption of this compound compared to acids with smaller aromatic systems like phenylacetic acid and 2-napthylacetic acid. rsc.org

| Surfactant Molecule | Binding Free Energy (ΔG) (kJ/mol) |

|---|---|

| 1-Phenylacetic acid | -104.5 ± 2.8 |

| 2-Napthylacetic acid | -111.4 ± 3.1 |

| This compound (1-Pyreneacetic acid) | -125.7 ± 3.5 |

The adsorption of this compound is not limited to hydrate interfaces. Its strong affinity for carbon-based materials is another well-studied area. DFT calculations show that pyrene derivatives, including this compound, bind strongly to the surfaces of multi-walled carbon nanotubes (MWCNTs). researchgate.net This binding is primarily driven by non-covalent π-π stacking interactions between the extensive aromatic system of the pyrene group and the graphitic surface of the carbon material. researchgate.netresearchgate.net This interaction is leveraged in the development of modified electrodes, where this compound is used to functionalize graphene, creating a stable platform for immobilizing biomolecules like cytochrome c. researchgate.net Quantum chemical simulations have also been employed to understand the electrostatic effects of adsorbed pyrene derivatives on carbon nanotube field-effect transistors (CNT FETs), where the molecular dipole moment influences the device's electronic properties. arxiv.org

Conformational Dynamics of this compound Conjugates

When this compound is covalently linked to other molecular entities, forming conjugates, its conformational dynamics—the way it moves, flexes, and orients relative to its partner—become critical to the function of the entire system. Theoretical and computational studies are essential for mapping these dynamic behaviors and linking them to observable properties such as charge transfer rates and self-assembly.

Molecular dynamics simulations are a key tool for exploring the vast conformational landscape of these conjugates. london-nano.comnih.gov For example, in donor-acceptor dyads designed for molecular electronics, the dynamics of the molecule can significantly influence the rates of charge separation and recombination. escholarship.org In one such system, this compound (the donor) was linked to an anthranilamide residue (the acceptor). escholarship.org Spectroscopic studies revealed that while the initial photoinduced charge separation was largely independent of the linkage, the subsequent charge recombination kinetics were strongly modulated by the molecular dynamics of the dyad. escholarship.org This highlights that a static picture of the molecule is insufficient; the dynamic fluctuations and accessible conformations play a direct role in its electronic behavior.

The conformational properties of this compound are also central to the behavior of peptide conjugates. When attached to a peptide sequence, the pyrene moiety can drive self-assembly into complex nanostructures like hydrogels through a combination of non-covalent forces. mdpi.com The π–π stacking interactions between pyrene units are a major driving force for aggregation. mdpi.comresearchgate.net The final morphology and properties of these self-assembled materials are dependent on a delicate balance between pyrene stacking, hydrogen bonding within the peptide backbone (e.g., forming β-sheets), and interactions with the solvent and other ions present in the system. mdpi.com Spectroscopic analysis, supported by theoretical understanding, can reveal the chiral arrangement of pyrene chromophores within these assemblies, which is a direct consequence of the conjugate's preferred conformations. mdpi.com

| Conjugate System | Partner Molecule | Focus of Study | Key Dynamic Finding |

|---|---|---|---|

| Donor-Acceptor Dyad | Anthranilamide | Photoinduced Charge Transfer escholarship.org | Conformational dynamics modulate charge recombination kinetics. escholarship.org |

| Peptide Conjugate | Self-assembling peptide | Cation-induced Hydrogelation mdpi.com | π-π stacking and H-bonding drive self-assembly into fibrillar structures. mdpi.com |

| Functionalized Graphene | Graphene/SAM on Au | Bio-electrochemical Interface researchgate.net | Adsorption via π-π interaction creates a stable surface for protein immobilization. researchgate.net |

Applications of 4 Pyreneacetic Acid in Fluorescent Sensing and Probing

Design and Development of Fluorescent Biosensors and Molecular Probes

The versatility of 4-pyreneacetic acid allows for its incorporation into a variety of biomolecular systems to create sophisticated fluorescent biosensors and molecular probes. These tools are instrumental in elucidating complex biological processes at the molecular level.

The fluorescence of pyrene (B120774), when covalently attached to RNA, serves as a sensitive probe for monitoring its folding and conformational dynamics. nih.gov Since the standard nucleobases are not significantly fluorescent, the introduction of an external chromophore like pyrene is necessary. nih.gov The fluorescence intensity of the pyrene label can change in response to alterations in its local environment, which are often associated with the folding of the RNA molecule into its functional three-dimensional structure. nih.gov

For instance, pyrene has been successfully used to monitor the folding of the P4–P6 domain of the Tetrahymena group I intron RNA, a well-studied model system for RNA tertiary structure. nih.gov By labeling a specific nucleotide position with a pyrene derivative, researchers observed distinct changes in fluorescence intensity upon the addition of Mg²⁺, an ion essential for RNA folding. nih.gov This indicates that the pyrene probe can effectively report on the formation of the RNA's tertiary structure. nih.gov The nature of the tether connecting the pyrene to the RNA is crucial, as it can influence the sensitivity of the fluorescence response. nih.gov

| Probe Type | Target Biomolecule | Observed Phenomenon | Reference |

| Covalently Attached Pyrene | RNA | Changes in fluorescence intensity upon folding | nih.gov |

| Pyrene-labeled PNA | DNA/RNA | Switch-on of pyrene excimer emission upon triplex formation | researchgate.net |

| Pyrene | DNA | Induced circular dichroism sign reversal upon protonation-induced conformational change | nih.gov |

This table summarizes the use of pyrene-based probes for studying nucleic acid structures.

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among individuals and are associated with various heritable diseases. nih.gov The development of accurate and efficient methods for SNP detection is therefore of great importance in genetics and diagnostics. nih.govcaister.com this compound has been incorporated into peptide nucleic acids (PNAs) to create probes for SNP detection. researchgate.netunipr.it PNAs are synthetic DNA analogs with a neutral backbone, which often leads to stronger and more specific binding to target nucleic acids. researchgate.net

In one approach, PNAs containing 1-pyreneacetic acid units were designed to be complementary to a specific DNA sequence, including a known SNP site associated with cystic fibrosis. researchgate.net Upon hybridization of the PNA probe to the target DNA, the pyrene moieties are brought into close proximity, leading to the formation of an excimer, which has a distinct, red-shifted fluorescence emission compared to the pyrene monomer. researchgate.netnih.gov A mismatch in the sequence, such as an SNP, would disrupt this hybridization and prevent excimer formation, thus providing a clear fluorescent signal for SNP detection. researchgate.netoup.com

Protein tyrosine kinases (PTKs) are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of tyrosine residues on proteins. cusabio.comnih.gov Dysregulation of PTK activity is linked to numerous diseases, including cancer. cusabio.commdpi.com Fluorescent sensors for PTK activity are valuable tools for studying these pathways and for screening potential drug candidates. nih.govnih.gov

Peptide-based sensors have been developed that utilize the fluorescence quenching properties of tyrosine. nih.gov In one design, a peptide substrate for a specific PTK, such as Src kinase, is synthesized with a this compound derivative attached. nih.gov In the unphosphorylated state, the tyrosine residue can intramolecularly quench the fluorescence of the nearby pyrene fluorophore. nih.gov Upon phosphorylation by the PTK, the negatively charged phosphate (B84403) group disrupts this interaction, leading to a significant enhancement of the pyrene fluorescence. nih.gov This "turn-on" fluorescence response provides a direct measure of PTK activity. nih.gov For example, peptide substrates have been designed that show a 4.3- to 4.7-fold increase in fluorescence upon phosphorylation. nih.gov

| Sensor Design Principle | Target Enzyme | Signaling Mechanism | Fold Fluorescence Enhancement | Reference |

| Intramolecular Quenching by Tyrosine | Src Kinase | Relief of quenching upon phosphorylation | 4.3 - 4.7 | nih.gov |

| FRET-based Protein Construct | Various PTKs | Conformational change altering FRET efficiency | < 2 | nih.gov |

| Metal-ion Dependent Sensor | Abl Kinase | Mg²⁺ binding after phosphorylation enhances fluorescence | 5 | nih.gov |

This table compares different strategies for designing fluorescent PTK activity sensors.

The ability to visualize the distribution and transport of messenger RNA (mRNA) within living cells is crucial for understanding gene expression and regulation. nih.gov Pyrene-based probes have been developed for the unambiguous detection of mRNA, leveraging the long fluorescence lifetime of the pyrene excimer. nih.govoup.com

A common strategy involves the use of binary probes, which are two separate oligonucleotide probes designed to hybridize to adjacent sequences on the target mRNA. nih.gov Each probe is labeled with a pyrene derivative, such as 1-pyreneacetic acid. nih.gov When both probes bind to the target mRNA, the two pyrene molecules are brought into close proximity, resulting in the formation of a fluorescent excimer with a characteristic emission peak around 485 nm. nih.gov The long lifetime of this excimer emission (over 40 ns) allows it to be distinguished from the much shorter-lived autofluorescence of cellular components (around 7 ns) using time-resolved fluorescence spectroscopy. nih.gov This approach has been successfully used to detect sensorin mRNA in buffer solutions, demonstrating high specificity with no excimer emission observed in the absence of the target. nih.gov

Engineering Protein Tyrosine Kinase (PTK) Activity Sensors

Chemo- and Environmental Sensing Platforms

Beyond biological applications, this compound and its derivatives are valuable components in the development of chemo- and environmental sensors for the detection of various analytes, such as metal ions.

The fluorescence of pyrene-based compounds can be modulated by the presence of certain metal ions, making them effective chemosensors. researchgate.net Copper (Cu²⁺) is an essential trace element in biological systems, but its dysregulation can be toxic. mdpi.com Therefore, the development of sensitive and selective probes for Cu²⁺ is of great interest. mdpi.comresearchgate.net

Several fluorescent probes based on pyrene derivatives have been designed for the detection of Cu²⁺. researchgate.netmdpi.commdpi.com These probes often work on a "turn-off" or "turn-on" fluorescence mechanism. In a "turn-off" sensor, the binding of Cu²⁺ to a ligand attached to the pyrene fluorophore leads to quenching of the fluorescence emission. mdpi.com For example, a Schiff base ligand derived from pyrene showed a selective fluorescence quenching in the presence of Cu²⁺ and Fe²⁺ ions with detection limits of 0.42 μM and 0.51 μM, respectively. mdpi.com

Conversely, "turn-on" sensors for Cu²⁺ have also been developed. science.gov In some cases, the presence of specific counter-ions, such as chloride or nitrate, is necessary for the turn-on response. science.gov The mechanism can involve the oxidation of a quencher moiety attached to the pyrene, which restores the fluorescence upon interaction with Cu²⁺. science.gov Pyrene-modified cyclic peptides have also been shown to selectively detect Cu²⁺ ions in water through fluorescence quenching, with a detection limit in the nanomolar range. mdpi.com

| Probe Type | Target Ion | Detection Mechanism | Detection Limit | Reference |

| Pyrene-derived Schiff base | Cu²⁺, Fe²⁺ | Fluorescence Turn-off | 0.42 μM (Cu²⁺), 0.51 μM (Fe²⁺) | mdpi.com |

| Ferrocene-modified pyrene | Cu²⁺ | Fluorescence Turn-on (anion-dependent) | Not specified | science.gov |

| Pyrene-modified cyclic peptide | Cu²⁺ | Fluorescence Quenching | 40 nM | mdpi.com |

| Pyrene derivative with hydrazide | Cu²⁺ | Fluorescence Signaling | 5.93 x 10⁻⁸ M | researchgate.net |

This table highlights various pyrene-based fluorescent probes for metal ion detection.

Monitoring Gaseous and Dissolved Species (e.g., Oxygen)

The fluorescence of this compound and its derivatives is highly sensitive to the presence of molecular oxygen, a well-known fluorescence quencher due to its triplet ground state. googleapis.comgoogle.com This quenching phenomenon forms the basis of optical oxygen sensors. In these sensors, the pyrene-based fluorophore is typically immobilized within a polymer matrix that is permeable to oxygen, such as silicones, ethyl cellulose (B213188), or polystyrene. googleapis.comtubitak.gov.trresearchgate.net When the sensor is exposed to oxygen, the gas molecules diffuse into the matrix and quench the fluorescence of the pyrene compound, leading to a measurable decrease in emission intensity and lifetime. rsc.org

Research has demonstrated that the performance of these sensors can be significantly enhanced. For instance, incorporating hydrophobic ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) into an ethyl cellulose matrix containing a pyrene dye can increase sensor sensitivity, stability, and robustness for both gaseous and dissolved oxygen measurements. tubitak.gov.trresearchgate.net Such modifications have been reported to extend the storage lifetime of pyrene-based sensors to as long as 100 days under ambient conditions, a significant improvement in operational stability. tubitak.gov.trresearchgate.net The sensitivity of these sensors is often quantified using the Stern-Volmer equation, which relates the decrease in fluorescence to the concentration of the quencher (oxygen).

| Probe/System | Matrix/Medium | Key Finding | Reference(s) |

| Pyrene Dye | Ethyl Cellulose with Ionic Liquid | Enhanced sensitivity and stability for gaseous and dissolved O₂ sensing; storage lifetime extended to 100 days. | tubitak.gov.trresearchgate.net |

| Pyrene Appended Europium Complex | Methanol (B129727) | The pyrene chromophore sensitizes the complex in an oxygen-dependent manner, showing a 3.8-fold decrease in emission from degassed to aerated conditions. | rsc.org |

| Pyrene Carboxylic Acids | Polyaniline | Doping of a pyrene carboxylic acid into a polyaniline matrix provides a fluorescence quenching oxygen sensor, preventing aggregation of the fluorophore. | googleapis.com |

| 1-Pyrenebutyric acid | Silicone Polymer | The oxygen sensitivity of the excimer emission at 470 nm is higher than that of the monomer emission, making it suitable for pressure-sensitive paints. | researchgate.net |

Sensing of Specific Biothiols

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are crucial molecules in biological systems, and their abnormal concentrations are linked to various diseases. mdpi.com Fluorescent probes based on pyrene derivatives have been developed for their selective detection. While many sophisticated probes are designed for this purpose, the underlying principle often involves the pyrene moiety acting as the fluorophore, with its emission being modulated by a specific chemical reaction with the target biothiol. mdpi.comresearchgate.net

The design of these sensors typically involves a "turn-on" or "turn-off" fluorescence mechanism. For example, a probe might be engineered such that its fluorescence is initially quenched. Upon reaction with a biothiol via mechanisms like Michael addition or cleavage of a specific linker, the quenching pathway is disrupted, and the characteristic pyrene fluorescence is restored. mdpi.com The selectivity among different biothiols can be achieved by tailoring the reactivity of the probe. nih.gov Although not always the final probe itself, this compound serves as a critical starting material or control compound in the development of these sensors, where its carboxylic acid group is used for conjugation to the reactive part of the sensor molecule. researchgate.net

| Probe Design Principle | Target Analyte(s) | Sensing Mechanism | Reference(s) |

| Pyrene-imidazole Schiff base | Thiols | A complex with Cu(II) shows marked fluorescence enhancement upon reaction with thiols in aqueous media. | researchgate.net |

| Rhodol-derived probe | Biothiols (Cys, GSH) | Michael addition of the biothiol to the probe leads to a cascade reaction that enhances fluorescence, enabling detection in living cells. | mdpi.com |

| CoOOH Nanoflake Array | Cys, GSH, Hcy | Biothiols inhibit the oxidase-like activity of CoOOH nanoflakes, preventing a fluorescence reaction and allowing for discrimination based on differential reducing capacities. | nih.gov |

| Xenon MRI Sensor with Acrylate (B77674) | Cys, Hcy, GSH | A cryptophane cage with a reactive acrylate group binds biothiols, altering the chemical shift of encapsulated 129Xe for detection. | apm.ac.cn |

Assessment of Solvent Polarity and Organic Analytes

The fluorescence emission spectrum of pyrene is notably sensitive to the polarity of its local environment. This is due to the "pyrene polarity scale," which is based on the intensity ratio of the first and third vibronic peaks (I₁/I₃) in its emission spectrum. uwaterloo.ca In polar solvents, the intensity of the I₁ peak (around 372-375 nm) is enhanced relative to the I₃ peak (around 382-385 nm), resulting in a higher I₁/I₃ ratio. uwaterloo.ca This solvatochromic behavior makes pyrene derivatives like this compound excellent probes for characterizing the polarity of solvents and microenvironments within larger systems like polymer matrices. uwaterloo.caresearchgate.net

This principle has been extended to the sensing of various analytes. Metal-organic frameworks (MOFs) constructed from linkers derived from pyrene-acetic acid have been shown to be effective in sensing solvent polarity. rsc.orgrsc.org Furthermore, these porous materials can also detect other organic analytes, such as explosive nitroaromatics, through fluorescence quenching mechanisms. rsc.orgrsc.org The functionalization of materials like multi-walled carbon nanotubes with this compound has also been explored for creating sensors to detect volatile organic compounds (VOCs). acs.org

| Pyrene Derivative/System | Application | Principle of Detection | Reference(s) |

| PyMeEGOH (Pyrene derivative) | Solvent Polarity Probe | The I₁/I₃ ratio of the fluorescence spectrum changes substantially with solvent polarity, providing a better response than less flexible derivatives. | uwaterloo.ca |

| Mn-MOF from Pyrene-acetic acid derivative | Solvent Polarity & Nitroaromatics | The porous framework allows solvent molecules or nitroaromatics to interact with the pyrene core, causing changes in fluorescence. | rsc.orgrsc.org |

| Pyrene-MWCNTs Hybrids | Volatile Organic Compounds (VOCs) | Functionalization of carbon nanotubes with pyrene-acetic acid alters the electronic properties, enabling the detection of VOCs like ethanol (B145695) and n-hexane. | acs.org |

Principles of Signal Transduction in this compound-Based Sensors

Role of Linker Length and Composition in Sensing Performance

In sensors derived from this compound, the "acetic acid" portion acts as a linker, connecting the pyrene fluorophore to another molecule or a surface. The length and chemical composition of this linker are critical determinants of the sensor's performance. nih.gov The linker dictates the distance and spatial orientation between the pyrene and a recognition site or a quenching moiety, which directly impacts the efficiency of energy transfer or electron transfer processes that modulate fluorescence. researchgate.net

For instance, studies comparing pyreneacetic acid and pyrenebutyric acid have shown that the fluorescence signal can become less pronounced as the distance between the pyrene fluorophore and a reactive group increases. researchgate.net A shorter linker can facilitate more efficient intramolecular interactions, while a longer, more flexible linker might allow the pyrene unit to access a binding pocket on a target macromolecule more effectively. nih.gov The chemical nature of the linker (e.g., an amide versus an ester bond) also influences the electronic properties of the pyrene core, affecting its oxidation and reduction potentials and, consequently, its response in sensing applications. nih.gov

| System | Linker Variation | Impact on Performance | Reference(s) |

| Pyrene-labeled PNA | Number and position of 1-pyreneacetic acid units | Affects the stability of the PNA₂DNA triplex and the selective switch-on of pyrene excimer emission. | nih.gov |

| Pyrene-based biothiol probes | Distance between pyrene and reactive functionality | A greater distance (e.g., in pyrenebutyric acid vs. pyreneacetic acid derivatives) resulted in a less pronounced fluorescence signal. | researchgate.net |

| Pyrene-amide derivatives | Methylene (B1212753) linker vs. direct amide bond | Inserting a methylene linker breaks π-conjugation, leading to longer fluorescence lifetimes comparable to alkyl-substituted pyrenes. | nih.gov |

| Bisbenzimidazole dye fragment | Alkynyl linkers of varying lengths (3-21 atoms) | Showed a dramatic effect on DNA binding affinity and cellular localization, demonstrating the critical role of the linker in molecular probes. | nih.gov |

Strategies for Aggregation-Induced Emission (AIE) in Sensor Design

Conventional fluorophores, including pyrene itself, often exhibit a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated state or at high concentrations. mdpi.com In contrast, aggregation-induced emission (AIE) is a photophysical effect where non-emissive or weakly emissive molecules are induced to fluoresce brightly upon aggregation. mdpi.comrsc.org The primary mechanism behind AIE is the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, leading to strong fluorescence. mdpi.com

While this compound is not a classic AIE-active molecule (AIEgen), the pyrene moiety can be incorporated into AIE-based sensor designs. mdpi.com This strategy involves covalently linking pyrene to a molecular rotor, such as a tetraphenylethylene (B103901) (TPE) unit. rsc.org In such a system, the probe is designed to be soluble and non-emissive in a given solvent. The introduction of a target analyte can trigger the aggregation of the probe molecules. This aggregation restricts the intramolecular rotations of the TPE unit, "turning on" the fluorescence of the system. mdpi.comrsc.org This approach creates high-contrast sensors with low background noise, making them valuable for detecting ions and biomolecules. mdpi.commdpi.com

| AIE System | Design Strategy | Target Analyte | Reference(s) |

| Pyrene-phosphonate conjugate | Linking pyrene butyric acid to a phosphonate-appended aniline. | Fe³⁺ ions | The probe exhibits AIE properties in a water/acetonitrile mixture and selectively senses Fe³⁺ through fluorescence quenching of the aggregated state. |

| Donor-π-acceptor fluorophores with TPE | Incorporating a tetraphenylethylene (TPE) moiety as the AIE-active unit. | pH / Volatile acids | The AIE characteristics combined with intramolecular charge transfer (ICT) lead to pH-sensitive reversible fluorescence. |

| Acridine appended dendron | Self-assembly of a dendron molecule into a gel. | Acid vapors | The molecule forms a gel and exhibits AIE, with fluorescence being quenched by acid vapors like TFA, HCl, and HNO₃. |

| TPE-based probe with phosphate groups | Enzymatic cleavage of a phosphate group from a TPE core. | Alkaline Phosphatase (ALP) | The enzymatic reaction generates insoluble, emissive aggregates, enabling ultra-sensitive detection of the enzyme. |

Integration of 4 Pyreneacetic Acid in Advanced Materials Science

Functionalization of Carbon Nanomaterials for Electronic Applications

The ability of the pyrene (B120774) moiety to non-covalently adsorb onto the surface of sp²-hybridized carbon nanomaterials via π-π stacking is a cornerstone of its utility. This interaction is strong and stable, yet it preserves the intrinsic electronic structure of the nanomaterial, which is often compromised by covalent functionalization methods. 4-Pyreneacetic acid leverages this property to anchor functional groups onto carbon nanotubes and graphene, enabling the development of advanced electronic devices.

Single-walled carbon nanotubes (SWCNTs) are exceptional materials for nanoelectronics, but their application is often hindered by difficulties in processing and interfacing with other materials. Pyreneacetic acid provides an effective solution for the non-covalent functionalization of SWCNTs, making them suitable for devices like field-effect transistors (FETs). The pyrene group wraps around the nanotube, while the carboxylic acid group can be used to tune the electronic properties of the transistor channel or to act as a selective binding site for analytes. This functionalization strategy is crucial for creating stable bio-assemblies on nanotubes without introducing defects into their sidewalls, which is a common issue with covalent methods. researchgate.net

The process can facilitate the separation of nanotubes from carbonaceous impurities. dokumen.pub In a basic environment, the carboxylic acid group of pyreneacetic acid deprotonates, increasing its solubility in water and allowing it to disperse the SWCNTs, effectively purifying them for device fabrication. dokumen.pub This method is considered more benign than traditional oxidation approaches and is instrumental in preparing SWCNTs for incorporation into various matrices for sensors and other electronic components. nasa.gov Research has shown that 1-Pyreneacetic acid is a suitable agent for functionalizing SWCNT FETs.

Graphene, a two-dimensional sheet of carbon atoms, shares a similar sp²-hybridized structure with SWCNTs, making it an ideal substrate for functionalization with pyreneacetic acid and its derivatives. This modification is particularly valuable for creating advanced electrochemical interfaces for sensors and biosensors. beilstein-journals.orgresearchgate.net The pyrene group ensures strong adsorption to the graphene surface, while the terminal group of the pyrene derivative can be engineered for specific molecular recognition tasks. nih.govnih.gov

A notable application is in the development of quantum capacitance-based molecular sensors. In one study, a pyrene-appended boronic acid was assembled onto a 3D graphene foam electrode. nih.gov The adsorption of this molecule led to a significant jump in the electrochemical capacitance of the graphene foam. nih.gov This modified electrode was then used for the selective detection of lactic acid. The binding of lactate (B86563) to the boronic acid receptor caused a further, measurable change in capacitance, demonstrating a viable sensing mechanism. nih.gov The sensor's response was pH-dependent, with optimal performance observed at a pH of 4, which was attributed to the pKa of the surface-attached complex. nih.gov

Table 1: Capacitance Response of Modified Graphene Foam to Lactic Acid

| Lactic Acid Concentration (mM) | Average Capacitance (μF) |

|---|---|

| 0 | 54.2 |

| 0.1 | 55.5 |

| 1 | 64.4 |

| 5 | 73.7 |

| 10 | 77.7 |

Data derived from a study on pyrene-appended boronic acid on graphene foam electrodes. nih.gov

Single-Walled Carbon Nanotube (SWCNT) Field Effect Transistors

Polymeric and Hybrid Material Architectures

When pyrene derivatives are embedded in polymer matrices such as isotactic polypropylene (B1209903) (iPP), polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(vinyl chloride) (PVC), their photophysical properties can be finely tuned. researchgate.net The spectral characteristics of these hybrid materials are highly dependent on the way the pyrene ring is linked to the functional group. researchgate.net

For derivatives of 1-pyreneacetic acid, where a methylene (B1212753) group bridges the pyrene and the functional group, the absorption and emission spectra are very similar to that of alkyl-substituted pyrene, exhibiting well-resolved vibrational structures. researchgate.net This indicates that the electronic properties of the pyrene chromophore are largely preserved. These probes typically exhibit long fluorescence lifetimes, often exceeding 100 nanoseconds. In contrast, when a carbonyl group is directly attached to the pyrene ring (in the α-position), the absorption bands are broader and the emission spectra are less resolved. researchgate.net The choice of polymer matrix and solvent polarity generally has a less pronounced effect on the spectra of 1-pyreneacetic acid derivatives compared to other pyrene compounds. researchgate.net

Table 2: Spectral Characteristics of Pyrene Derivatives in Solution and Polymers

| Pyrene Derivative Linkage | Absorption Spectra | Emission Spectra | Fluorescence Lifetime |

|---|---|---|---|

| Methylene bridge (e.g., 1-Pyreneacetic acid) | Well-resolved, similar to alkyl pyrene | Similar to alkyl pyrene | > 100 ns |

| Carbonyl at α-position (e.g., 4-oxo-4-(1-pyrene)butanoic acid) | Broad bands, poor vibrational resolution | Broad emission band | 1-10 ns |

Information compiled from a comparative study of pyrene-based fluorescent probes. researchgate.net

Copolymerization of pyreneacetic acid with other specialized monomers can produce surfaces with "smart," stimuli-responsive properties. A key example is the creation of superhydrophobic surfaces whose wettability can be switched by changing the pH. researchgate.net In one study, copolymers were fabricated by electropolymerizing a mixture of a fluorinated pyrene monomer (to induce hydrophobicity) and pyreneacetic acid (to provide pH-responsiveness). researchgate.net

The resulting copolymer surface exhibits superhydrophobicity, characterized by water contact angles greater than 150°. researchgate.net The carboxylic acid groups from the pyreneacetic acid moieties are present on the surface. When the surface is treated with a base, these acid groups deprotonate to form carboxylates. This change increases the surface's affinity for water, causing its wettability to switch from superhydrophobic to a more hydrophilic state. The process is reversible; an acid treatment can protonate the carboxylates, restoring the superhydrophobic character. The ability to tune the hydrophobicity and water adhesion by varying the molar percentage of each pyrene monomer allows for precise control over the surface properties. researchgate.net

Incorporation into Polymer Matrices for Tuned Optical Properties

Organic Electronic Devices

Pyrene and its derivatives are highly attractive building blocks for organic electronic devices due to their excellent chemical stability, high charge carrier mobility, and strong blue-light emission. researchgate.net These properties make them suitable as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netuky.edu The electronic and optical properties of pyrene can be fine-tuned by attaching different functional groups to the pyrene core. researchgate.net

Pyreneacetic acid, with its functional handle, can be integrated into more complex molecular or polymeric systems designed for these applications. While pyrene itself is known to have p-type semiconductor properties, modifying it and incorporating it into fused ring systems can enhance these characteristics. google.com The ability to functionalize pyrene allows for the synthesis of a wide array of materials with tailored properties for different layers within an organic electronic device, such as charge transport or emissive layers. uky.edugoogle.com The development of new pyrene-based materials is a continuous effort to improve the stability and efficiency of organic electronic devices. google.com The propensity of pyrene to form excimers is also a desirable trait for applications in photoluminescent devices and chemical sensors. researchgate.net

Role in Organic Light-Emitting Diodes (OLEDs) as Electron Transport Layers

The suitability of a material for an ETL is determined by several key electronic properties, including its electron affinity, ionization potential, and reorganization energy. Density Functional Theory (DFT) calculations have been employed to investigate these properties for pyreneacetic acid. researchgate.netresearchgate.net These computational studies analyze charge distribution, molecular electrostatic potential, and reorganization energy to predict the charge transport behavior of the molecule. researchgate.netresearchgate.net

Research has shown that while many pyrene derivatives are better suited for hole transport, modifications to the pyrene core, such as the introduction of an acetic acid group, can tune its electronic properties to favor electron transport. researchgate.net The energy levels and charge mobility characteristics of pyreneacetic acid suggest its potential application in the design of ETLs, particularly for blue OLED devices. researchgate.netresearchgate.netdntb.gov.ua

| Property | Significance in OLEDs | Finding for Pyreneacetic Acid | Reference |

|---|---|---|---|

| Charge Transport Behavior | Determines if the material is better at transporting electrons or holes. | Identified as having electron transporting behavior. | researchgate.net |

| Reorganization Energy | A low reorganization energy for electron transport is desirable for an efficient ETL material. | Calculations carried out to identify charge transport characteristics. | researchgate.net |

| Energy Level Alignment | Proper alignment with other layers in the OLED is crucial for efficient charge injection. | Energy levels suggest suitability for ETLs in blue OLEDs. | researchgate.netresearchgate.net |

Note: The findings are based on theoretical investigations using DFT at the B3LYP/6-31++G(d,p) level of theory.

Supramolecular Materials and Self-Assemblies

Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful platform for constructing complex and functional materials from molecular building blocks. This compound is an excellent candidate for such constructions due to its distinct functional parts: the pyrene group, which can participate in π–π stacking and hydrophobic interactions, and the carboxylic acid group, which can form hydrogen bonds or coordinate to metal centers.

The pyrene moiety of this compound can act as a "guest" that is encapsulated within the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or a calixarene (B151959). researchgate.net This encapsulation is driven by non-covalent forces, primarily hydrophobic interactions and van der Waals forces, as the nonpolar pyrene unit is expelled from the aqueous environment and fits snugly into the hydrophobic interior of the macrocycle. thno.org